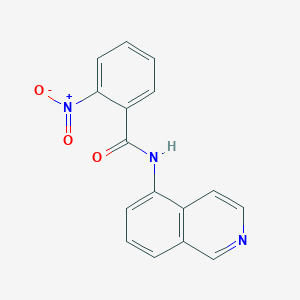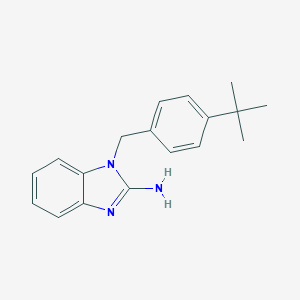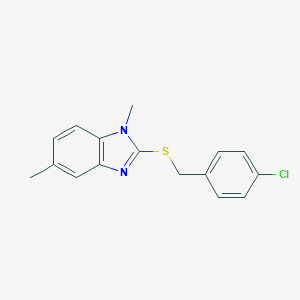
N-(5-isoquinolinyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IQNB is a chemical compound that belongs to the class of nitroaromatic compounds and contains both an isoquinoline and a benzamide moiety. The chemical structure of IQNB is shown below:
科学的研究の応用
IQNB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of biochemistry, where IQNB has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuins. PARP-1 is an enzyme involved in DNA repair, and its inhibition by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy. Sirtuins are a family of enzymes involved in various cellular processes, including aging and metabolism, and their inhibition by IQNB has been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
作用機序
The mechanism of action of IQNB involves the covalent modification of the target enzyme by the nitro group, which forms a stable adduct with the enzyme. This modification can lead to the inhibition of the enzyme activity, as seen in the case of PARP-1 and sirtuins.
Biochemical and physiological effects:
The biochemical and physiological effects of IQNB depend on the target enzyme and the specific cellular context. Inhibition of PARP-1 by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Inhibition of sirtuins by IQNB has been shown to affect various cellular processes, including metabolism and aging. However, the specific effects of IQNB on these processes are still under investigation.
実験室実験の利点と制限
One of the advantages of IQNB is its high potency and specificity towards its target enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, one of the limitations of IQNB is its potential toxicity, which can limit its use in vivo. Additionally, the covalent modification of the target enzyme by IQNB can lead to irreversible inhibition, which can complicate the interpretation of the experimental results.
将来の方向性
There are several future directions for the research on IQNB. One of the areas of interest is the identification of new target enzymes for IQNB and the investigation of their biological functions. Another area of interest is the development of new analogs of IQNB with improved potency and specificity towards its target enzymes. Finally, the potential applications of IQNB in disease therapy, particularly cancer and metabolic disorders, warrant further investigation.
In conclusion, IQNB is a chemical compound with significant potential applications in various fields of scientific research. Its high potency and specificity towards its target enzymes make it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, its potential toxicity and irreversible inhibition can limit its use in vivo, and further research is needed to identify new target enzymes and develop new analogs with improved properties.
合成法
The synthesis of IQNB involves the reaction of 5-aminoisoquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, followed by cyclization to form the final product. The overall reaction scheme is shown below:
特性
分子式 |
C16H11N3O3 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
N-isoquinolin-5-yl-2-nitrobenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20) |
InChIキー |
SQEGSXMNRCWOII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)



![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)

![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
